N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide involves multi-step chemical processes, including cyclization of thioamide with 2-chloroacetoacetate, and interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. These processes yield compounds with structural similarities, exhibiting the complexity and efficiency of synthetic organic chemistry (Tang Li-jua, 2015); (H. M. Mohamed, 2021).
Molecular Structure Analysis
Molecular structure determination of such compounds is typically achieved through spectroscopic methods, including IR, ^1H NMR, and MS spectra, which help in establishing the compound's specific structural features, demonstrating the intricate nature of its molecular architecture (Tang Li-jua, 2015).
Chemical Reactions and Properties
The chemical reactivity of related compounds showcases a variety of reactions, including cyclization, condensation, and interactions with electrophilic reagents, leading to the formation of a broad range of derivatives with diverse functional groups. These reactions underline the versatile nature of the compound's chemical properties (H. M. Mohamed, 2021).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the practical applications and handling of these compounds. Detailed crystallographic studies provide insights into the stability, molecular packing, and interaction patterns within the compound (P. Sharma et al., 2016).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further functionalization, are fundamental for exploring the compound's utility in synthesis and potential applications. These properties are elucidated through comprehensive studies involving reaction mechanisms and product analysis (A. Shaabani et al., 2009).
properties
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(18-7-5-15-17-8-10-21-15)13-6-9-20-14-4-2-1-3-12(14)11-13/h1-4,8,10,13H,5-7,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDYMQXQHOMKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1C(=O)NCCC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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